molecular formula C12H23NO2 B2478327 Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate CAS No. 2248279-11-8

Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate

Cat. No.: B2478327
CAS No.: 2248279-11-8
M. Wt: 213.321
InChI Key: QBHRRBYMAREPBF-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate is an organic compound that belongs to the class of carbamates. This compound is characterized by a tert-butyl group attached to a cyclopentane ring, which is further substituted with an amino group and a carboxylate group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)12(13)7-6-11(4,5)8-12/h6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHRRBYMAREPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylcyclopentane-1-carboxylate with an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate group can produce alcohols or aldehydes .

Scientific Research Applications

Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target protein, thereby altering its activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3,3-dimethylcyclopentane-1-carboxylate is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various synthetic and research applications.

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